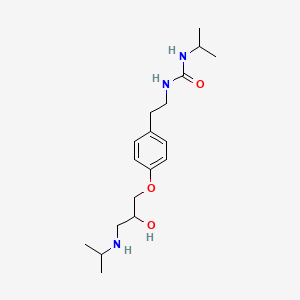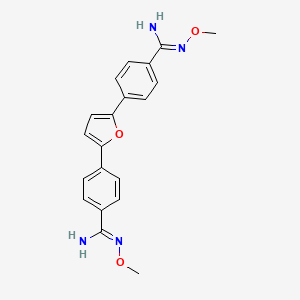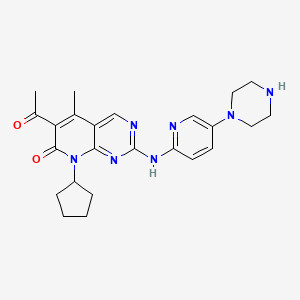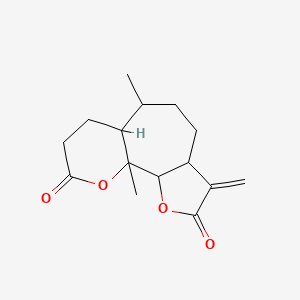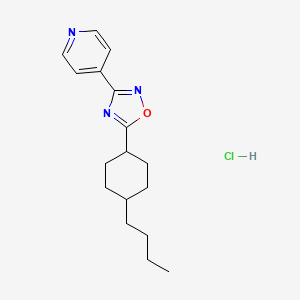
Pamaquine
描述
伯氨喹啉是一种8-氨基喹啉类药物,历史上曾用于治疗疟疾。它是继美蓝之后第二种被发现的合成抗疟药。 伯氨喹啉对间日疟原虫和卵形疟原虫的休眠子有效,对所有四种人类疟原虫的红细胞期也有效 . 由于其毒性较高,疗效低于伯氨喹啉,伯氨喹啉不再常规使用 .
作用机制
伯氨喹啉的具体作用机制尚未完全阐明。据信它会产生活性氧,损伤疟原虫的细胞结构。 伯氨喹啉也可能干扰疟原虫的线粒体功能,导致能量耗竭和疟原虫死亡 .
生化分析
Biochemical Properties
Pamaquine interacts with various enzymes, proteins, and other biomolecules. It undergoes metabolic activation to elicit activity against both liver stage parasites and gametocytes . The major pathways for this compound metabolism in humans involve direct conjugation, hydroxylation, and oxidative deamination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The antimalarial activity of this compound against liver stages depends on host CYP2D6 status .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound involves a two-step biochemical relay .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical for understanding its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations for its use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It affects metabolic flux or metabolite levels . This compound is metabolized in humans via three pathways: direct glucuronide/glucose/carbamate/acetate conjugation, hydroxylation at different positions on the quinoline ring, and oxidative deamination .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are critical for understanding its therapeutic efficacy. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
伯氨喹啉通过多步合成过程合成。 合成始于1-氯-4-戊酮与二甲胺反应,然后与8-氨基喹啉缩合 . 反应条件通常涉及使用溶剂和催化剂来促进化学转化。工业生产方法可能包括优化这些反应条件,以最大限度地提高产量和纯度,同时降低成本和环境影响。
化学反应分析
科学研究应用
伯氨喹啉已用于各种科学研究应用,包括:
化学: 伯氨喹啉作为研究8-氨基喹啉的合成和反应性的模型化合物。
生物学: 伯氨喹啉的研究为深入了解疟原虫的生物学和抗疟药物的作用机制提供了见解。
医学: 尽管伯氨喹啉不再被广泛使用,但其历史上的使用促成了更有效和更安全的抗疟药物的开发。
相似化合物的比较
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-92-9 | |
| Record name | Pamaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pamaquine exert its antimalarial activity?
A1: While the precise mechanism remains to be fully elucidated, this compound's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that this compound and its metabolites can:
- Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
- Inhibit parasite growth: this compound may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]
Q2: What is the role of this compound metabolites in its activity?
A2: Research suggests that some metabolites of this compound, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of this compound. [, , ]
Q3: Does this compound target specific stages of the malaria parasite lifecycle?
A3: this compound exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.
Q5: What spectroscopic techniques have been employed to characterize this compound?
A5: Researchers have utilized various spectroscopic techniques to analyze this compound, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying this compound's binding to proteins and DNA. [, ]
Q6: What are the main concerns regarding this compound's toxicity?
A6: this compound can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:
- Hemolytic anemia: this compound can trigger the destruction of red blood cells, leading to anemia. [, , ]
- Methemoglobinemia: This condition arises when this compound metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]
Q7: Has resistance to this compound been reported?
A7: While not as widespread as with other antimalarials, resistance to this compound has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]
Q8: What is the current research focus regarding this compound?
A8: Although this compound is no longer widely used clinically, research continues to explore:
- Drug interactions: Understanding how this compound interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
- Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to this compound resistance. []
- Novel drug development: Using this compound's structure and properties as a basis for designing safer and more effective antimalarials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




